

# MT-802 dosage and concentration for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025



# **Application Notes and Protocols for MT-802**

Topic: **MT-802** Dosage and Concentration for In Vitro Assays Audience: Researchers, scientists, and drug development professionals.

## Introduction

MT-802 is a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Bruton's tyrosine kinase (BTK). As a bifunctional molecule, MT-802 recruits BTK to the cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of BTK. This mechanism of action makes it a valuable tool for studying BTK signaling and a potential therapeutic agent, particularly for cancers with acquired resistance to BTK inhibitors like ibrutinib, such as chronic lymphocytic leukemia (CLL) with the C481S mutation. These notes provide detailed protocols and dosage guidelines for utilizing MT-802 in various in vitro cell-based assays.

## **Mechanism of Action**

MT-802 functions by forming a ternary complex between the target protein (BTK) and an E3 ubiquitin ligase (cereblon). This proximity induces the transfer of ubiquitin molecules to BTK, tagging it for recognition and degradation by the 26S proteasome. Unlike traditional inhibitors that only block the protein's activity, MT-802 eliminates the protein from the cell, offering a distinct and often more durable biological outcome.





Click to download full resolution via product page

Caption: MT-802 mediated degradation of BTK via the ubiquitin-proteasome system.





# **Quantitative Data: In Vitro Activity of MT-802**

The following table summarizes the key quantitative parameters of **MT-802** activity from various cell-based assays.



| Parameter                  | Target / Cell<br>Line                         | Value         | Assay Type              | Reference |
|----------------------------|-----------------------------------------------|---------------|-------------------------|-----------|
| DC <sub>50</sub>           | BTK Degradation                               | 1 nM          | Not Specified           |           |
| DC50                       | BTK Degradation                               | 9.1 nM        | Not Specified           |           |
| DC50                       | BTK Degradation<br>(NAMALWA<br>cells)         | 6.2 nM        | Immunoblotting<br>(24h) |           |
| DC50                       | Wild-Type BTK<br>(WT BTK XLAs<br>cells)       | 14.6 nM       | Immunoblotting (24h)    |           |
| DC50                       | C481S Mutant<br>BTK (C481S<br>BTK XLAs cells) | 14.9 nM       | Immunoblotting (24h)    |           |
| IC50                       | Binding to BTK                                | 18.11 nM      | TR-FRET                 |           |
| IC50                       | Binding to<br>Cereblon<br>(CRBN)              | 1.258 μΜ      | TR-FRET                 |           |
| IC50                       | Cytotoxicity<br>(TMD8 cells)                  | 12 nM         | CellTiter-Glo<br>(48h)  |           |
| IC50                       | Wild-Type BTK                                 | 46.9 nM       | Not Specified           |           |
| IC50                       | C481S Mutant<br>BTK                           | 20.9 nM       | Not Specified           |           |
| Effective<br>Concentration | BTK Degradation<br>(HEK293 cells)             | 0.1 - 10 μΜ   | Immunoblotting (24h)    |           |
| Effective<br>Concentration | BTK Degradation<br>(NAMALWA<br>cells)         | 0.25 - 250 nM | Immunoblotting<br>(24h) |           |
| Time to Degradation        | Half of total BTK<br>degraded                 | ~50 minutes   | Not Specified           |           |



| Time to     | Complete BTK | As early as 4 | Not Specified |
|-------------|--------------|---------------|---------------|
| Degradation | degradation  | hours         |               |

# **Application Notes Stock Solution Preparation**

Proper preparation of the MT-802 stock solution is critical for obtaining reproducible results.

- Solvent: MT-802 is soluble in Dimethyl Sulfoxide (DMSO). Use fresh, anhydrous DMSO to prepare the initial high-concentration stock.
- Concentration: Prepare a high-concentration stock solution, for example, 10 mM or 100 mg/mL in DMSO.
- Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to one year or at -80°C for up to two years.
- Working Dilutions: For cell-based assays, prepare fresh working dilutions from the stock solution in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

### **Recommended Cell Lines**

MT-802 has been validated in several cell lines, including:

- NAMALWA: A human Burkitt's lymphoma cell line suitable for studying BTK degradation.
- TMD8: A human diffuse large B-cell lymphoma cell line useful for assessing cytotoxicity.
- HEK293: Human embryonic kidney cells are useful for ectopic expression of wild-type or mutant BTK variants.
- Primary CLL Cells: MT-802 has been shown to be effective in degrading BTK in primary cells from CLL patients.

# **Concentration Range and Incubation Time**



- For Degradation Assays (DC<sub>50</sub>): A concentration range of 0.1 nM to 1000 nM is recommended to generate a full dose-response curve. Maximal degradation is often observed by 250 nM.
- For Time-Course Experiments: **MT-802** is a rapid degrader. Time points between 1 and 24 hours can be used to study the kinetics of BTK degradation. Significant degradation is observed as early as 4 hours.
- For Cytotoxicity Assays: An incubation period of 48 hours or longer is recommended to observe effects on cell viability.

# Experimental Protocols Protocol 1: In Vitro BTK Degradation Assay via Immunoblotting

This protocol describes how to measure the degradation of BTK protein in a selected cell line following treatment with **MT-802**.





Click to download full resolution via product page

Caption: Workflow for assessing MT-802 induced BTK degradation via immunoblotting.



#### Materials:

- Selected cell line (e.g., NAMALWA)
- Complete cell culture medium
- MT-802 stock solution (10 mM in DMSO)
- DMSO (vehicle control)
- Multi-well culture plates
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF or nitrocellulose membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: Rabbit anti-BTK, Mouse anti-β-actin (or other loading control)
- Secondary antibodies: HRP-conjugated anti-rabbit, HRP-conjugated anti-mouse
- ECL chemiluminescence substrate
- · Imaging system

#### Methodology:

- Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to attach and grow overnight.
- MT-802 Treatment: Prepare serial dilutions of MT-802 in culture medium (e.g., 0, 0.1, 1, 10, 100, 1000 nM). The '0' sample should contain the same final concentration of DMSO as the

# Methodological & Application





highest MT-802 concentration and will serve as the vehicle control.

- Incubation: Remove the old medium from the cells and add the medium containing MT-802 or vehicle. Incubate for the desired time (e.g., 24 hours).
- Cell Lysis: Wash cells with ice-cold PBS. Add 100-200 μL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
- Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples.
   Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 μg) per lane of an SDS-PAGE gel and run until adequate separation is achieved.
- Western Blotting: Transfer the separated proteins to a PVDF membrane.
- Immunodetection:
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with primary antibody against BTK (diluted in blocking buffer)
     overnight at 4°C.
  - Wash the membrane 3 times with TBST.
  - Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane 3 times with TBST.
  - $\circ$  Repeat the process for the loading control antibody (e.g.,  $\beta$ -actin).
- Imaging and Analysis: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using software like ImageJ. Normalize the BTK band intensity to the loading control. Calculate the



percentage of BTK remaining relative to the vehicle-treated control to determine the dosedependent degradation.

# Protocol 2: Cell Viability/Cytotoxicity Assay

This protocol measures the effect of **MT-802** on cell viability, using a luminescence-based assay that quantifies ATP.

#### Materials:

- Selected cell line (e.g., TMD8)
- · Complete cell culture medium
- White, opaque 96-well microplates
- MT-802 stock solution
- CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
- Luminometer

#### Methodology:

- Cell Seeding: Seed cells in a 96-well opaque plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 μL of medium.
- MT-802 Treatment: After 24 hours, treat the cells with a serial dilution of MT-802 in culture medium. Include wells for vehicle control (DMSO) and no-cell background control.
- Incubation: Incubate the plate for the desired duration (e.g., 48 hours).
- Assay Procedure:
  - Equilibrate the plate and the viability reagent to room temperature.
  - $\circ$  Add the viability reagent to each well according to the manufacturer's instructions (e.g., 100  $\mu$ L).



- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
- Data Analysis: Subtract the average background reading from all other measurements.
   Normalize the data by expressing the readings from treated wells as a percentage of the vehicle control wells. Plot the results to determine the IC<sub>50</sub> value.
- To cite this document: BenchChem. [MT-802 dosage and concentration for in vitro assays].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b10818691#mt-802-dosage-and-concentration-for-in-vitro-assays]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com